4-(Isoquinolin-4-yl)aniline
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Overview
Description
4-(Isoquinolin-4-yl)aniline is a heterocyclic aromatic amine that features an isoquinoline ring fused to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal under acidic conditions to form isoquinoline derivatives . Another approach is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphoryl chloride to yield isoquinoline .
Industrial Production Methods
Industrial production of 4-(Isoquinolin-4-yl)aniline may involve large-scale adaptations of these synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Isoquinolin-4-yl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated isoquinoline derivatives.
Scientific Research Applications
4-(Isoquinolin-4-yl)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Isoquinolin-4-yl)aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a single nitrogen atom in the ring.
Isoquinoline: Similar to 4-(Isoquinolin-4-yl)aniline but lacks the aniline group.
4-Aminoquinoline: Contains an amino group at the 4-position but differs in the ring structure.
Uniqueness
This compound is unique due to its combined isoquinoline and aniline structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H12N2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-isoquinolin-4-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H,16H2 |
InChI Key |
XWAMYTWSGMGLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)N |
Origin of Product |
United States |
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